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Compound of Interest

3-Methyldihydro-2H-pyran-4(3H)-
Compound Name:
one

Cat. No.: B174769

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the
13C NMR Spectral Data of Key Dihydro-2H-pyran-4(3H)-one Analogs.

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR)
spectral data for dihydro-2H-pyran-4(3H)-one and a related saturated analog, tetrahydropyran-
4-one. While experimental 13C NMR data for 3-Methyldihydro-2H-pyran-4(3H)-one is not
readily available in public spectral databases, this comparison with its parent compound and a
saturated counterpart offers valuable insights into the expected chemical shifts and the
influence of structural modifications on the pyranone core.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the reported 13C NMR chemical shifts (d) in parts per million
(ppm) for dihydro-2H-pyran-3(4H)-one and tetrahydropyran-4-one. The data is presented to
facilitate a clear comparison of the carbon environments in these two related cyclic ketones.
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Dihydro-2H-pyran-3(4H)- Tetrahydropyran-4-one (9,
Carbon Atom
one (3, ppm) ppm)
C=0 ~207 ~208
C-2 ~74 ~68
C-3 ~42 ~41
C-5 ~41 ~41
C-6 ~68 ~68

Note: The chemical shifts are approximate and can vary based on the solvent and experimental
conditions.

Experimental Protocols

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a pyranone
derivative is outlined below.

1. Sample Preparation:
o Weigh approximately 10-50 mg of the purified compound.

e Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a
standard 5 mm NMR tube.

o Ensure the sample is fully dissolved to avoid signal broadening.

2. NMR Spectrometer Setup:

e The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
e Tune and match the probe for the 13C frequency.

o Set the sample temperature, typically to 25 °C.

3. Acquisition Parameters:
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A standard pulse program for a proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on
Bruker instruments) is used.

The spectral width is set to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

The number of scans (NS) is set to an appropriate value to achieve a good signal-to-noise
ratio, which can range from several hundred to several thousand scans depending on the
sample concentration.

A relaxation delay (D1) of 1-2 seconds is commonly used between scans.
. Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

Phase correction is applied to obtain a properly phased spectrum.

The baseline is corrected to be flat.

The chemical shifts are referenced to the solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS, at 0.00 ppm).

Mandatory Visualization

The following diagram illustrates the general workflow for the 13C NMR analysis of a pyranone
derivative.
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Caption: Workflow for 13C NMR Analysis of Pyranone Derivatives.
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 To cite this document: BenchChem. [Comparative 13C NMR Analysis of Dihydro-2H-pyran-
4(3H)-one Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174769#13c-nmr-analysis-of-3-methyldihydro-2h-
pyran-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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